N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide

Enzyme Inhibition Carbonic Anhydrase Sulfonamide SAR

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide (CAS 646062-93-3, molecular formula C14H13NO5S, molecular weight 307.32 g/mol) is a synthetic benzenesulfonamide derivative incorporating a 2-formyl-4-hydroxyphenyl moiety and a 4-methoxy substituent on the sulfonamide nitrogen. Computed physicochemical properties include an XLogP3-AA of 2.1, a topological polar surface area of approximately 101 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors.

Molecular Formula C14H13NO5S
Molecular Weight 307.32 g/mol
CAS No. 646062-93-3
Cat. No. B12582487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide
CAS646062-93-3
Molecular FormulaC14H13NO5S
Molecular Weight307.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C=O
InChIInChI=1S/C14H13NO5S/c1-20-12-3-5-13(6-4-12)21(18,19)15-14-7-2-11(17)8-10(14)9-16/h2-9,15,17H,1H3
InChIKeyKIPIKCIQEDAZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide (CAS 646062-93-3): Chemical Identity and Baseline Characteristics


N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide (CAS 646062-93-3, molecular formula C14H13NO5S, molecular weight 307.32 g/mol) is a synthetic benzenesulfonamide derivative incorporating a 2-formyl-4-hydroxyphenyl moiety and a 4-methoxy substituent on the sulfonamide nitrogen [1]. Computed physicochemical properties include an XLogP3-AA of 2.1, a topological polar surface area of approximately 101 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. It is cataloged in authoritative structural databases under DTXSID40802040 and PubChem CID 71379475, but its biological annotation and pharmacological profiling remain absent from the indexed primary literature [1].

Why Generic Substitution of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide Cannot Be Assumed


Without primary comparative pharmacological data, any claim of functional equivalence or superiority among benzenesulfonamide analogs would be speculative. The compound’s distinct substitution pattern—particularly the simultaneous presence of a 4-methoxy group on the aryl sulfonamide and the 2-formyl-4-hydroxyphenyl acceptor ring—creates a unique hydrogen-bonding and electronic topology that is known to govern binding affinity and selectivity in closely related sulfonamide chemotypes. Generic substitution among benzenesulfonamide congeners is therefore unsupported and could compromise experimental reproducibility in any biological or catalytic application.

Quantitative Differential Evidence for N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide: A Null Result


No Primary Comparator-Based Biological Activity Data Are Retrievable

Comprehensive searches across PubChem, PubMed Central, BindingDB, and patent repositories were conducted for the target compound. No assay-derived, comparator-based quantitative activity data (e.g., IC50, Ki, or Kd values against any molecular target) were identified in primary research articles, patents, or authoritative databases. Unverified claims of carbonic anhydrase II (hCA II) inhibitory activity appear exclusively on a vendor website that is on the source-exclusion list. The absence of primary data precludes the generation of a quantitative differentiation matrix.

Enzyme Inhibition Carbonic Anhydrase Sulfonamide SAR

Application Scenarios for N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide Based on Structural Inference


Fragment-Based or Scaffold-Hopping Library Member in Sulfonamide Drug Discovery

Given the well-established role of benzenesulfonamides as zinc-binding pharmacophores in carbonic anhydrase inhibition, this compound could serve as a structurally characterized entry in a fragment library for crystallographic screening or structure-activity relationship (SAR) exploration. Its unique substitution pattern may offer hydrogen-bonding vectors distinct from unsubstituted benzenesulfonamide, but no binding data exist to prioritize it over other fragments [1].

Synthetic Intermediate or Control in Analytical Method Development

The compound’s fully assigned spectroscopic and structural identifiers (InChIKey, SMILES, and computed properties) make it suitable as a reference standard for HPLC, LC-MS, or NMR method development within analytical chemistry workflows. However, its utility in this context is no different from other benzenesulfonamides with comparable logP and PSA values [1].

Target-Free Chemical Biology Probe for Cellular Phenotyping

In the absence of known biological activity, this compound may be used as a negative control or as a structurally novel perturbagen in phenotypic screening campaigns aimed at identifying new targets for the benzenesulfonamide scaffold class. Selection would be based solely on chemical novelty, not on demonstrated pharmacological differentiation [1].

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